
2-(4-Chlorophenyl)-2-cyclopropylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-cyclopropylethanamine, also known as 4-chloro-2-cyclopropylethanamine or 4-chloro-2-cyclopropylamine, is a cyclic amine compound with a molecular formula of C7H10ClN. It is a colorless liquid that is soluble in water and has a low melting point of -20°C. It is commonly used in scientific research applications due to its unique structure and properties.
科学的研究の応用
Chlorophenols in Environmental Toxicology
Occurrence and Toxicity of Chlorophenols : Chlorophenols are recognized for their environmental persistence and potential toxic effects on both humans and ecosystems. Research indicates that chlorophenols, including derivatives like 2,4-dichlorophenol, are moderate to highly persistent in the environment, depending on conditions, and can exert toxic effects on mammalian and aquatic life, highlighting the need for understanding their behavior and impact (Krijgsheld & Gen, 1986; Ge et al., 2017).
Biodegradation of Chlorophenols : The environmental impact of chlorophenols, including their persistence and toxicological effects, is a significant concern. Studies suggest that microbial biodegradation presents a promising approach for mitigating the environmental presence of these compounds, emphasizing the role of microorganisms in degrading chlorophenols to less harmful substances. This research area is crucial for developing strategies to manage chlorophenol pollution (Magnoli et al., 2020).
Environmental Chemistry and Remediation
Chlorophenols as Precursors to Dioxins : Chlorophenols are identified as significant precursors to dioxins, especially in processes like Municipal Solid Waste Incineration (MSWI). Understanding the formation pathways and environmental fate of chlorophenols can inform strategies to minimize dioxin production, a critical aspect of environmental chemistry and pollution control (Peng et al., 2016).
Degradation Technologies : Research into the degradation of chlorinated phenols by zero-valent iron and bimetallic systems highlights the potential for using these materials in remediation technologies. This line of research is crucial for developing effective methods to remove chlorophenols from contaminated environments, thereby reducing their ecological and health impacts (Gunawardana et al., 2011).
特性
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHOVLBOLZUYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-cyclopropylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


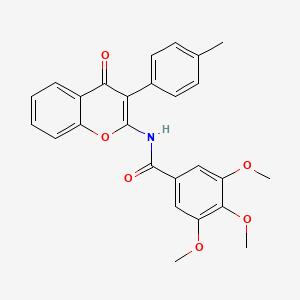
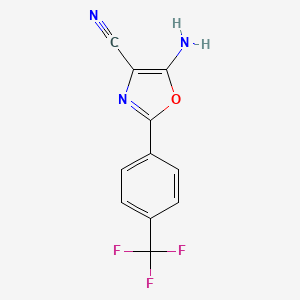
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
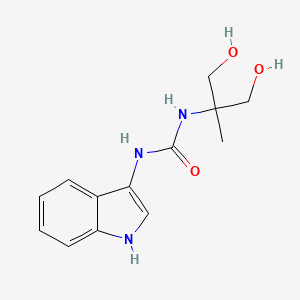

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
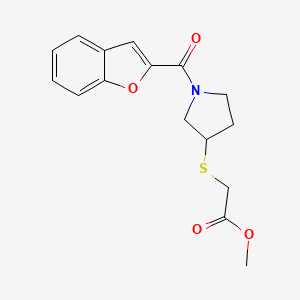
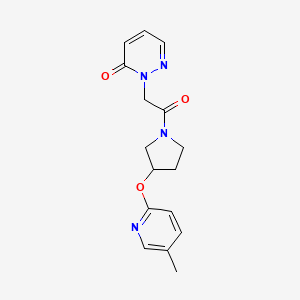

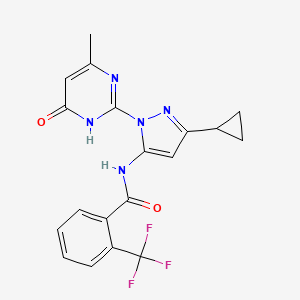
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)